molecular formula C10H10N4O2 B014051 3,7-Dimethyl-1-propargylxanthine CAS No. 14114-46-6

3,7-Dimethyl-1-propargylxanthine

Cat. No.: B014051
CAS No.: 14114-46-6
M. Wt: 218.21 g/mol
InChI Key: IORPOFJLSIHJOG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3,7-Dimethyl-1-propargylxanthine plays a significant role in biochemical reactions, primarily as an A2-selective adenosine receptor antagonist . It interacts with enzymes, proteins, and other biomolecules, modulating their activities. For instance, it has been shown to inhibit the A2a receptor, which is involved in elevating cyclic adenosine monophosphate (cAMP) levels . This interaction is crucial for understanding the modulation of motor output and the viability of certain cancer cell lines .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in human gastric cancer cell lines, this compound has been observed to affect cell viability, indicating its potential as a therapeutic agent . Additionally, its role in modulating cAMP levels further underscores its impact on cellular signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to A2 adenosine receptors, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition can lead to changes in gene expression and enzyme activity, contributing to its overall biochemical effects . The compound’s higher potency compared to caffeine in blocking peripheral and central NECA responses highlights its significant molecular impact .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in various conditions, maintaining its antagonistic properties over extended periods . Long-term studies have indicated that this compound can consistently inhibit A2 adenosine receptors, with minimal degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits A2 adenosine receptors without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential respiratory irritation and skin irritation . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity . Its role in inhibiting A2 adenosine receptors affects metabolic flux and metabolite levels, contributing to its overall biochemical impact . The compound’s metabolism and its interaction with various biomolecules are essential for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and potency . The compound’s ability to cross cellular membranes and reach target sites is critical for its biological activity .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with A2 adenosine receptors and other biomolecules, contributing to its overall biochemical effects .

Preparation Methods

The synthesis of 3,7-Dimethyl-1-propargylxanthine typically involves the following steps:

Chemical Reactions Analysis

3,7-Dimethyl-1-propargylxanthine undergoes various chemical reactions, including:

Comparison with Similar Compounds

3,7-Dimethyl-1-propargylxanthine is unique in its high selectivity for A2 adenosine receptors. Similar compounds include:

Properties

IUPAC Name

3,7-dimethyl-1-prop-2-ynylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h1,6H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORPOFJLSIHJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161577
Record name 3,7-Dimethyl-1-propargylxanthine
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Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14114-46-6
Record name 3,7-Dimethyl-1-propargylxanthine
Source CAS Common Chemistry
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Record name 3,7-Dimethyl-1-propargylxanthine
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Record name 14114-46-6
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Record name 3,7-Dimethyl-1-propargylxanthine
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Record name 3,7-Dimethyl-1-propargylxanthine
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Record name 3,7-DIMETHYL-1-PROPARGYLXANTHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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